
Dimethyl DL-glutamate
Overview
Description
Dimethyl DL-glutamate (CAS: 13515-99-6) is a cell-permeable derivative of glutamic acid, supplied as a crystalline solid with the molecular formula C₇H₁₃NO₄·HCl and a molecular weight of 211.6 g/mol . It is synthesized by esterification of glutamic acid, resulting in dimethyl esterification at the α- and γ-carboxyl groups . This modification enhances its ability to cross cell membranes, making it a critical tool for studying intracellular glutamate metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl DL-Glutamate (hydrochloride) can be synthesized through a two-stage process:
Stage 1: Methanol reacts with thionyl chloride at 0°C for 0.5 hours.
Industrial Production Methods
The industrial production of this compound (hydrochloride) involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl DL-Glutamate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted glutamate derivatives, which have different biological and chemical properties .
Scientific Research Applications
Pharmaceutical Development
Dimethyl DL-glutamate plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly in developing drugs for neurological disorders. Its ability to penetrate cell membranes allows it to mimic the action of glutamate, a key neurotransmitter, making it useful in drug formulations targeting conditions such as epilepsy and Alzheimer's disease.
Case Study: Insulin Secretion Modulation
Research has shown that DiMeGlu enhances insulin secretion from pancreatic beta cells in response to glucose. In vitro studies indicated that concentrations of 3.0-10.0 mM DiMeGlu significantly increased insulin release when combined with glucose and other stimulants like L-leucine . This suggests potential therapeutic applications in diabetes management.
Biochemical Studies
In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme activity. It serves as a cell-permeable form of glutamate, allowing researchers to study its intracellular functions without the limitations of traditional glutamate applications.
Table 1: Summary of Biochemical Applications
Application Area | Description |
---|---|
Metabolic Pathways | Studying the role of glutamate in cellular metabolism |
Enzyme Activity | Investigating enzyme kinetics and regulation |
Cellular Processes | Analyzing mRNA synthesis and protein phosphorylation |
Food Industry
This compound is also employed as a flavor enhancer in the food industry. Its savory taste profile makes it appealing for food manufacturers looking to improve product flavor without adding significant calories or sodium.
Application Example: Flavor Enhancement
Food products containing DiMeGlu can achieve a more robust umami flavor, which is particularly beneficial in processed foods where natural flavors may be lacking.
Agricultural Applications
In agriculture, this compound is explored for its potential use in fertilizers aimed at enhancing plant growth and yield. Research indicates that it may stimulate root development and improve nutrient uptake.
Table 2: Agricultural Research Insights
Study Focus | Findings |
---|---|
Fertilizer Development | Increased plant growth rates observed with DiMeGlu application |
Nutrient Uptake | Enhanced absorption of key nutrients in treated plants |
Cosmetic Formulations
This compound finds applications in the cosmetic industry as a stabilizer or emulsifier. It enhances the texture and stability of creams and lotions, making it a valuable ingredient for cosmetic manufacturers.
Case Study: Emulsion Stability
In formulations tested for emulsion stability, DiMeGlu demonstrated improved viscosity and reduced separation over time compared to control formulations without this compound .
Mechanism of Action
Dimethyl DL-Glutamate (hydrochloride) enhances insulin release by acting on β-cells. It potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1. The compound is cytotoxic to myeloid cells and acts as an antagonist of glutamate-mediated neurosignaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
DL-Glutamic Acid
- Structure: Non-esterified racemic mixture of D- and L-glutamic acid.
- Applications :
- Key Differences :
Sodium DL-Glutamate
- Structure : Sodium salt of DL-glutamic acid (CAS: 16177-21-2).
- Applications :
- Key Differences: Ionic form restricts membrane permeability, unlike the lipophilic dimethyl ester . No reported insulinotropic or metabolic effects.
Poly-γ-Glutamate (PGA)
- Structure : High-molecular-weight polymer of γ-linked glutamic acid residues.
- Applications :
- Key Differences :
Copoly(γ,DL-glutamate)s
- Structure : Copolymers with alkyl side chains (e.g., octadecyl, dodecyl).
- Applications :
- Key Differences: Random or alternating stereochemistry affects crystallinity (amorphous vs. crystalline) . No reported biological activity compared to dimethyl DL-glutamate’s metabolic effects.
N-Acetyl-L-Glutamic Acid
- Structure : Acetylated derivative of L-glutamic acid.
- Applications :
- Key Differences: Acetylation at the amino group alters metabolic pathways compared to esterified carboxyl groups in this compound .
Comparative Data Table
Research Findings and Mechanistic Insights
- This compound: In pancreatic islets, it increases O₂ uptake and potentiates glucose-stimulated insulin secretion by balancing oxidation of endogenous fatty acids and exogenous glucose . Cytotoxic to myeloid cells at high concentrations, limiting its therapeutic use .
- DL-Glutamic Acid :
- PGA :
- Biosynthesis in B. subtilis involves a membrane-bound synthetase complex (PgsBCA) that utilizes DL-glutamate supplied by glutamate racemase .
Biological Activity
Dimethyl DL-glutamate (DiMeGlu) is a synthetic derivative of glutamic acid, primarily recognized for its role as a cell-permeable form of glutamate. This compound has garnered attention in various fields, particularly in pharmacological research, due to its significant biological activities and potential therapeutic applications.
This compound has the chemical formula and typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property facilitates its use in biological studies, particularly in investigating the functions of glutamate within cells.
DiMeGlu mimics the action of natural glutamate, acting as an excitatory neurotransmitter. It plays a pivotal role in insulin secretion from pancreatic beta cells. Research indicates that DiMeGlu enhances insulin release in response to glucose stimulation, making it a valuable tool for studying glucose metabolism and potential treatments for diabetes.
Key Findings:
- Insulin Secretion : DiMeGlu has been shown to augment insulin release when administered alongside glucose or other stimulants like L-leucine. In vitro studies demonstrate that concentrations between 3.0-10.0 mM can significantly enhance insulin output from isolated islets .
- Augmentation of GLP-1 Action : In vivo studies reveal that DiMeGlu can potentiate the insulinotropic action of glucagon-like peptide-1 (GLP-1), indicating its role in enhancing the effects of incretin hormones .
Applications in Research
This compound is utilized across various research domains:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, providing insights into neurotransmitter functions and metabolic pathways .
- Biochemical Studies : Researchers employ DiMeGlu to study enzyme activity and metabolic pathways, enhancing understanding of cellular processes .
- Food Industry : It is used as a flavor enhancer due to its savory taste profile, benefiting food manufacturers .
- Agricultural Applications : Investigations into its potential as a fertilizer component are ongoing, focusing on enhancing plant growth .
Comparative Analysis
The following table summarizes the characteristics and applications of this compound compared to related compounds:
Compound | Chemical Formula | Key Characteristics | Applications |
---|---|---|---|
This compound | C7H13NO4 | Cell-permeable; enhances insulin secretion | Pharmaceutical, biochemical, food industry |
Dimethyl L-glutamate | C7H13NO4 | Similar structure; primarily used in research | Neurotransmitter studies |
L-Glutamic acid | C5H9NO4 | Natural amino acid; key role in neurotransmission | Nutritional supplements |
N-Methyl-DL-aspartate | C6H10N2O4 | Potent agonist for glutamate receptors | Learning and memory research |
Case Studies and Research Findings
- Insulin Secretion Amplification : A study demonstrated that DiMeGlu significantly amplified both phases of glucose-induced insulin granule exocytosis in MIN6-K8 cells, supporting its role as an amplifying signal in incretin-induced insulin secretion .
- Cytotoxicity Concerns : While DiMeGlu has beneficial effects on insulin secretion, it has also been reported to exhibit cytotoxicity towards myeloid cells, highlighting the need for cautious application in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the optimal methods for preparing dimethyl DL-glutamate solutions in biological studies?
this compound hydrochloride is typically dissolved in organic solvents (e.g., ethanol, DMSO) at concentrations of 5–15 mg/mL, followed by dilution into aqueous buffers like PBS (pH 7.2) to minimize residual solvent effects. Direct dissolution in aqueous buffers is feasible (~10 mg/mL solubility), but solutions should be used within 24 hours due to instability . For cell-based studies, ensure solvent concentrations remain below cytotoxic thresholds (e.g., <0.1% DMSO) .
Q. How can researchers validate the purity and structural integrity of this compound in experimental setups?
Use high-performance liquid chromatography (HPLC) with pre-column derivatization using agents like OPA-IBLC (ortho-phthalaldehyde and 3-mercaptopropionic acid). This method enables sensitive detection of amino acid derivatives, including this compound, with UV protection (e.g., amber vials) to prevent degradation . Cross-reference results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural confirmation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to OSHA guidelines:
- Use fume hoods or well-ventilated areas to avoid inhalation (H335 hazard) .
- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319) .
- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical consultation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s cytotoxicity across cell types?
Cytotoxicity varies by cell lineage: this compound enhances insulin release in pancreatic β-cells but acts as a neurosignaling antagonist and myeloid cell toxin. To resolve contradictions:
- Perform dose-response curves (e.g., 0.1–10 mM) across cell lines.
- Assess mitochondrial health (e.g., MTT assays) and apoptosis markers (e.g., caspase-3 activation) to identify cell-specific thresholds .
- Control for solvent effects (e.g., DMSO) using solvent-only vehicle groups .
Q. What advanced spectroscopic techniques enable quantitative analysis of this compound in solid-state formulations?
Terahertz time-domain spectroscopy (THz-TDS) at 0.5–3.0 THz distinguishes this compound from its monohydrate via unique absorption peaks (e.g., 1.24 THz for the monohydrate). Pair this with density functional theory (DFT) simulations to predict vibrational modes and validate crystallinity . For mixtures, use THz-TDS calibration curves based on absorption amplitude vs. concentration .
Q. How can derivatization protocols for this compound be optimized for high-throughput amino acid analysis?
Refine OPA-IBLC derivatization by:
- Adjusting reagent molarity (e.g., 170 mM OPA, 260 mM IBLC) to enhance fluorescence yield .
- Automating mixing ratios using microfluidic systems to reduce variability.
- Validating with internal standards (e.g., deuterated glutamic acid) to correct for matrix effects in complex biological samples .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?
- Monitor reaction intermediates via thin-layer chromatography (TLC) or real-time infrared (IR) spectroscopy.
- Standardize purification using reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile + 0.1% TFA).
- Characterize batches using X-ray diffraction (XRD) to confirm crystalline consistency .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in this compound’s bioactivity across in vitro vs. in vivo models?
- Compare pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS to identify metabolic differences.
- Evaluate tissue-specific uptake via radiolabeled tracers (e.g., ¹⁴C-dimethyl DL-glutamate) in animal models.
- Account for blood-brain barrier permeability in neurostudies, which may limit in vivo efficacy .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex assays?
- Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Employ machine learning (e.g., random forests) to identify confounding variables in high-dimensional datasets .
Q. Methodological Resources
- Spectral Data : Reference THz-TDS absorption profiles for polymorph identification .
- Safety Protocols : Follow OSHA-compliant SDS guidelines for handling and disposal .
- Analytical Validation : Cross-validate HPLC and MS data with public databases (e.g., MDL Patent Chemistry Database) to ensure reproducibility .
Properties
IUPAC Name |
dimethyl 2-aminopentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJSPQZHMWGIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40149-68-6 | |
Record name | 1,5-Dimethyl glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40149-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl DL-glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYL DL-GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.